tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
Description
1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxylic acid group, and a bromophenyl sulfonyl amino group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
1002360-22-6 |
|---|---|
Molecular Formula |
C16H23BrN2O4S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-6-7-12(11-19)18-24(21,22)14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
NAGMNTWRZGHKHS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- typically involves several steps. One common synthetic route includes the reaction of 3-piperidinecarboxylic acid with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with tert-butyl alcohol to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-Piperidinecarboxylic acid, 3-[[(2-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- stands out due to its unique combination of functional groups. Similar compounds include:
- 1-[(2-Bromophenyl)sulfonyl]-2-piperidinecarboxylic acid
- 4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications.
Biological Activity
tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities. Its structure features a piperidine ring, a tert-butyl group, and a sulfonamide moiety linked to a bromobenzene, which collectively contribute to its potential applications in medicinal chemistry and other fields.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H23BrN2O4S |
| Molecular Weight | 419.33 g/mol |
| CAS Number | 1002360-22-6 |
| Stereochemistry | (3S) |
The presence of the sulfonamide functional group enhances its reactivity and potential biological activity, while the bromobenzene component may facilitate interactions with biological targets through mechanisms such as halogen bonding or π-stacking interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realms of cancer therapy and neuropharmacology .
Anticancer Activity
Studies have shown that piperidine derivatives can possess anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A recent study highlighted that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Neuropharmacological Effects
The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases. Piperidine derivatives have been linked to cholinesterase inhibition, which is crucial in Alzheimer's disease treatment. The presence of the sulfonamide group may enhance the binding affinity to target enzymes involved in neurotransmission .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the bromine position on the benzene ring, for instance, can significantly affect binding properties and biological efficacy. A detailed SAR study revealed that modifications leading to increased steric hindrance around the piperidine ring could enhance selectivity and potency against specific targets .
Case Studies
-
Cytotoxicity Assay :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : FaDu cells were treated with varying concentrations of the compound.
- Results : Significant cell death was observed at concentrations above 10 µM, indicating strong anticancer potential.
-
Cholinesterase Inhibition Study :
- Objective : Assess the inhibitory effects on acetylcholinesterase (AChE).
- Method : The compound was tested alongside known inhibitors.
- Results : It showed comparable inhibition rates to established AChE inhibitors, suggesting potential use in Alzheimer's therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
